molecular formula C14H12FNO3S B2789922 Methyl 3-[(4-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate CAS No. 677706-82-0

Methyl 3-[(4-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate

Cat. No. B2789922
CAS RN: 677706-82-0
M. Wt: 293.31
InChI Key: YLTMUHTZHPSGMO-UHFFFAOYSA-N
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Description

Methyl 3-[(4-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate, also known as MFBT, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MFBT belongs to the class of thiophene carboxylates and is a potent inhibitor of several enzymes.

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 3-[(4-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate. For instance, it is recommended to avoid dust formation and to keep the compound in a cool, well-ventilated place . Incompatible materials include strong oxidizing agents, strong bases, and strong acids .

Advantages and Limitations for Lab Experiments

One of the major advantages of using Methyl 3-[(4-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate in lab experiments is its high potency and selectivity towards specific enzymes. This allows researchers to study the effects of enzyme inhibition on various biological processes. However, one limitation of Methyl 3-[(4-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate is that it may not be suitable for in vivo studies due to its poor pharmacokinetic properties. Therefore, alternative compounds or formulations may need to be developed for in vivo studies.

Future Directions

There are several future directions for the study of Methyl 3-[(4-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate. One area of interest is the development of Methyl 3-[(4-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate derivatives with improved pharmacokinetic properties. Another area of interest is the investigation of Methyl 3-[(4-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate's potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the anticancer properties of Methyl 3-[(4-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate could be further explored for the development of novel cancer therapies.

Synthesis Methods

Methyl 3-[(4-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate can be synthesized by reacting 4-fluoroaniline with methyl 3-bromo-4-methylthiophene-2-carboxylate in the presence of a base such as potassium carbonate. The resulting product is then treated with benzoyl chloride to obtain Methyl 3-[(4-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate. The synthesis of Methyl 3-[(4-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate has been reported in several research articles, and the yield of the product is typically high.

Scientific Research Applications

Methyl 3-[(4-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to inhibit several enzymes, including but not limited to, acetylcholinesterase, butyrylcholinesterase, monoamine oxidase, and carbonic anhydrase. The inhibition of these enzymes can lead to several therapeutic benefits, such as improving cognitive function, reducing inflammation, and treating cancer.

properties

IUPAC Name

methyl 3-[(4-fluorobenzoyl)amino]-4-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3S/c1-8-7-20-12(14(18)19-2)11(8)16-13(17)9-3-5-10(15)6-4-9/h3-7H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTMUHTZHPSGMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1NC(=O)C2=CC=C(C=C2)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(4-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate

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